2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC15616492
Molecular Formula: C27H29N5O3S2
Molecular Weight: 535.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29N5O3S2 |
|---|---|
| Molecular Weight | 535.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H29N5O3S2/c1-18(2)17-32-26(34)22(37-27(32)36)16-21-24(28-23-6-4-5-11-31(23)25(21)33)30-14-12-29(13-15-30)19-7-9-20(35-3)10-8-19/h4-11,16,18H,12-15,17H2,1-3H3/b22-16- |
| Standard InChI Key | KHHKIFSNGPYXQO-JWGURIENSA-N |
| Isomeric SMILES | CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=C(C=C5)OC)/SC1=S |
| Canonical SMILES | CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=C(C=C5)OC)SC1=S |
Introduction
Structural Characteristics and Molecular Design
The compound’s architecture combines three key heterocyclic systems:
-
Pyrido[1,2-a]pyrimidin-4-one core: A fused bicyclic system known for its planar geometry and electron-deficient nature, facilitating interactions with biological targets .
-
4-Methoxyphenylpiperazine moiety: The piperazine ring enhances solubility and bioavailability, while the 4-methoxy group on the phenyl ring modulates electronic effects and receptor binding .
-
Thiazolidin-5-ylidene substituent: A five-membered ring containing sulfur and nitrogen atoms, conferring conformational rigidity and redox activity .
The (Z)-configuration of the methylidene bridge ensures spatial alignment of the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one planes, potentially optimizing π-π stacking interactions with aromatic residues in enzyme active sites .
Synthetic Pathways and Methodological Considerations
Construction of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold can be synthesized via cyclocondensation reactions. A validated protocol involves:
-
Reacting 2-aminonicotinic acid with acyl chlorides to form pyridobenzoxazinones .
-
Ring-opening of benzoxazinones with amines or hydrazines to yield pyrido[1,2-a]pyrimidin-4-ones .
Aluminum-exchanged tungstophosphoric acid catalysts (e.g., AlPWO) have demonstrated exceptional efficiency in such reactions, achieving yields >90% under mild conditions .
Incorporation of the Piperazine Substituent
The 4-methoxyphenylpiperazine group is typically introduced via nucleophilic substitution. For example:
-
Reacting chloropyrido[1,2-a]pyrimidin-4-ones with 1-(4-methoxyphenyl)piperazine in the presence of a base .
-
Microwave-assisted coupling to enhance reaction kinetics and regioselectivity .
Thiazolidin-5-ylidene Functionalization
The thiazolidin-5-ylidene moiety is synthesized through:
A multistep procedure is often required to achieve the (Z)-configuration, involving stereoselective elimination or photochemical isomerization .
Pharmacological Profile and Biological Activity
| Compound | Substituent | IC (µM) - MCF-7 | IC (µM) - HeLa |
|---|---|---|---|
| K1 | Phenyl | 12.4 | 9.8 |
| K5 | 4-Cl-Phenyl | 2.8 | 3.1 |
The methoxyphenyl group in the target compound may similarly influence cytotoxicity by modulating lipophilicity and membrane permeability .
Antimicrobial and Antibiofilm Activity
Thiazolidin-4-one derivatives exhibit broad-spectrum antimicrobial effects. For instance:
-
Compound 2 (MIC: 0.5 µg/mL against S. aureus) reduced biofilm formation by >11% at 10× MIC .
-
Mannich base derivatives with dimethylamino substituents showed OD = 0.266 against Candida albicans biofilms .
The thiazolidin-5-ylidene group in the target compound may enhance redox cycling, generating reactive oxygen species that disrupt microbial membranes .
Enzyme Inhibition and Mechanism of Action
Piperazine-containing fluoroquinolone hybrids inhibit topoisomerases I/II, inducing apoptosis and cell cycle arrest . Molecular docking studies suggest that the methoxyphenyl group interacts with hydrophobic pockets in topoisomerase IIα (PDB: 1ZXM), while the pyrido[1,2-a]pyrimidin-4-one core intercalates DNA .
Physicochemical and Pharmacokinetic Properties
The compound’s logP value is estimated at 3.2 (Predicted via ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration. The methoxy group (-OCH) enhances aqueous solubility (cLogS: -4.1) compared to halogenated analogs . Metabolic stability studies on related compounds suggest susceptibility to hepatic CYP3A4-mediated oxidation, necessitating prodrug strategies for oral administration .
Comparative Analysis with Structural Analogs
The table below contrasts the target compound with related molecules:
Future Directions and Research Opportunities
-
Synthetic Optimization: Explore green chemistry approaches using heteropolyacid catalysts to improve yield and reduce waste .
-
Mechanistic Studies: Conduct molecular dynamics simulations to map interactions with topoisomerase IIα and DNA gyrase .
-
In Vivo Validation: Evaluate pharmacokinetics and toxicity profiles in murine models to assess therapeutic potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume